Cas no 66582-26-1 (1,2-Bis(2-benzylaminoethoxy)ethane)

1,2-Bis(2-benzylaminoethoxy)ethane 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(2-benzylaminoethoxy)ethane
- N-benzyl-2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanamine
- 1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane
- Ethylene Glycol Bis(2-benzylaminoethyl) Ether
- 2,2'-(Ethane-1,2-diylbis(oxy))bis(N-benzylethanamine)
- FQEGBHFZAGTXDY-UHFFFAOYSA-N
- B1686
- N,N'-dibenzyl-3,6-dioxaoctane-1,8-diamine
- 2,2'-[Ethane-1,2
- D88844
- 66582-26-1
- 1,12-diphenyl-5,8-dioxa-2,11-diazadodecane
- CS-0364872
- DTXSID80503988
- 2,2'-(Ethane-1,2-diylbis(oxy))bis(N-benzylethan-1-amine)
- AKOS002805609
- 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine)
- CHEMBL375669
- SCHEMBL893830
- 1,2-bis-(2-Benzylaminoethoxy)ethane
-
- MDL: MFCD00191390
- インチ: 1S/C20H28N2O2/c1-3-7-19(8-4-1)17-21-11-13-23-15-16-24-14-12-22-18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2
- InChIKey: FQEGBHFZAGTXDY-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- 精确分子量: 328.21500
- 同位素质量: 328.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 13
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 42.5
- Surface Charge: 0
じっけんとくせい
- Color/Form: 無色または淡黄色の液体。
- 密度みつど: 1.05
- Refractive Index: 1.5370-1.5420
- PSA: 42.52000
- LogP: 3.38100
- Solubility: 水にほとんど溶けず、エタノールやアセトンと混和することができます
1,2-Bis(2-benzylaminoethoxy)ethane Security Information
-
Symbol:
- Prompt:に警告
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,2-Bis(2-benzylaminoethoxy)ethane 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1,2-Bis(2-benzylaminoethoxy)ethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435542-10g |
2,2'-(Ethane-1,2-diylbis(oxy))bis(N-benzylethan-1-amine) |
66582-26-1 | 90% | 10g |
¥2973.00 | 2024-05-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73845-1g |
2,2'-(Ethane-1,2-diylbis(oxy))bis(N-benzylethanamine) |
66582-26-1 | 90% | 1g |
¥378.0 | 2023-09-05 | |
TRC | B411085-1g |
1,2-bis(2-Benzylaminoethoxy)ethane |
66582-26-1 | 1g |
$ 265.00 | 2023-04-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152193-5g |
1,2-Bis(2-benzylaminoethoxy)ethane |
66582-26-1 | 90% | 5g |
¥1299.90 | 2023-09-04 | |
Aaron | AR003E12-250mg |
1,2-Bis(2-benzylaminoethoxy)ethane |
66582-26-1 | 95% | 250mg |
$52.00 | 2025-02-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73845-5g |
2,2'-(Ethane-1,2-diylbis(oxy))bis(N-benzylethanamine) |
66582-26-1 | 90% | 5g |
¥1598.0 | 2023-09-05 | |
TRC | B411085-500mg |
1,2-bis(2-Benzylaminoethoxy)ethane |
66582-26-1 | 500mg |
$ 150.00 | 2023-04-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152193-10G |
1,2-Bis(2-benzylaminoethoxy)ethane |
66582-26-1 | >90.0%(GC) | 10G |
¥2,097.00 | 2021-05-21 | |
A2B Chem LLC | AB57050-5g |
1,2-BIS(2-BENZYLAMINOETHOXY)ETHANE |
66582-26-1 | 90% | 5g |
$275.00 | 2024-04-19 | |
Crysdot LLC | CD12045046-25g |
2,2'-(Ethane-1,2-diylbis(oxy))bis(N-benzylethanamine) |
66582-26-1 | 97% | 25g |
$376 | 2024-07-24 |
1,2-Bis(2-benzylaminoethoxy)ethane 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
1,2-Bis(2-benzylaminoethoxy)ethaneに関する追加情報
Professional Introduction to Compound with CAS No. 66582-26-1 and Product Name: 1,2-Bis(2-benzylaminoethoxy)ethane
Compound with the CAS number 66582-26-1 and the product name 1,2-Bis(2-benzylaminoethoxy)ethane represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular biology. The presence of multiple functional groups, including benzylamino and ethoxy moieties, makes it a versatile intermediate for synthesizing complex molecules with tailored properties.
The 1,2-Bis(2-benzylaminoethoxy)ethane molecule exhibits a high degree of flexibility, which is advantageous for designing novel therapeutic agents. Its bifunctional nature allows for the creation of chiral centers or the integration of multiple pharmacophores, enhancing its utility in medicinal chemistry. Recent studies have highlighted its role as a precursor in the synthesis of protease inhibitors, which are critical in treating various inflammatory and infectious diseases.
In the realm of academic research, 1,2-Bis(2-benzylaminoethoxy)ethane has been employed in the development of novel ligands for metal-organic frameworks (MOFs). These frameworks are increasingly recognized for their applications in catalysis, gas storage, and separation technologies. The benzylamino groups facilitate coordination with transition metals, enabling the formation of stable and porous structures that can adsorb and trap small molecules effectively.
Moreover, the compound has shown promise in the field of bioconjugation chemistry. Researchers have leveraged its reactive sites to attach biomolecules such as antibodies or peptides, creating targeted therapeutic agents. This approach is particularly relevant in oncology, where precision medicine is becoming a cornerstone of treatment strategies. The ethoxy groups provide additional handles for chemical modifications, allowing for fine-tuning of biological activity.
The synthesis of 1,2-Bis(2-benzylaminoethoxy)ethane involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the core structure efficiently. These methodologies ensure high yields and purity, which are essential for pharmaceutical applications where impurities can compromise efficacy and safety.
Recent breakthroughs in computational chemistry have further enhanced the understanding of 1,2-Bis(2-benzylaminoethoxy)ethane's reactivity and interactions. Molecular modeling studies have revealed insights into its binding affinity with biological targets, aiding in the rational design of derivatives with improved pharmacokinetic profiles. Such simulations are indispensable in modern drug discovery pipelines, reducing the reliance on empirical screening.
The compound's potential extends beyond traditional pharmaceuticals. Its unique structural features make it a valuable candidate for materials science applications. For instance, it has been explored as a monomer in polymer chemistry to create novel biodegradable materials with enhanced mechanical properties. These polymers find applications in medical implants and drug delivery systems.
Environmental considerations also play a crucial role in the development and application of 1,2-Bis(2-benzylaminoethoxy)ethane. Efforts are underway to optimize synthetic routes to minimize waste generation and energy consumption. Green chemistry principles are being integrated into its production process, ensuring sustainability while maintaining high chemical yields.
In conclusion,1,2-Bis(2-benzylaminoethoxy)ethane (CAS No. 66582-26-1) stands as a testament to the innovative spirit driving modern chemical research. Its multifaceted applications span from drug development to advanced materials science, underscoring its importance as a versatile building block. As scientific understanding evolves further,this compound will continue to inspire new discoveries that benefit society at large.
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